molecular formula C11H10O3 B1330420 2-Acetyl-5-methoxybenzofuran CAS No. 21587-39-3

2-Acetyl-5-methoxybenzofuran

Cat. No. B1330420
CAS RN: 21587-39-3
M. Wt: 190.19 g/mol
InChI Key: DZOXPAYEAYNYMA-UHFFFAOYSA-N
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Description

2-Acetyl-5-methoxybenzofuran is a chemical compound that is part of the benzofuran family, a class of organic compounds that consist of a fusion of benzene and furan rings. This compound, in particular, has an acetyl group attached to the second carbon and a methoxy group attached to the fifth carbon of the benzofuran ring system. Benzofurans are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cyclization reactions and acylation processes. For instance, the cyclization of acetic acid derivatives has been explored to produce phenanthro[4,5-bcd]furans, which are structurally related to 2-acetyl-5-methoxybenzofuran . Additionally, the acylation of hydroxybenzofurans has been studied, leading to the formation of various acyl compounds, which are key intermediates in the synthesis of more complex benzofuran derivatives . Novel heterocyclic compounds have also been synthesized from benzofuran carboxylic acid anhydrides, demonstrating the versatility of benzofuran scaffolds in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-acetyl-5-methoxybenzofuran includes an acetyl group that can influence the reactivity and electronic properties of the molecule. The presence of the methoxy group can also affect the molecule's electronic distribution and its interaction with biological targets. Molecular docking studies have been conducted to understand the interactions of benzofuran derivatives with various enzymes, which can shed light on the molecular structure-activity relationships .

Chemical Reactions Analysis

Benzofuran derivatives undergo a variety of chemical reactions, including acylation, formylation, and aminomethylation. These reactions can lead to the formation of different substituted benzofurans with varied biological activities. For example, the Vilsmeier-Haack formylation of methoxy-substituted benzofurans has been reported, which is a key step in the synthesis of aldehydes and ketones . Acid-catalyzed rearrangements of dihydrobenzofurans have also been observed, resulting in the formation of juglone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetyl-5-methoxybenzofuran, such as solubility, melting point, and reactivity, are influenced by its functional groups. The acetyl and methoxy groups can affect the compound's polarity and its interactions with solvents. The tautomerism of benzofuran quinones has been studied using nuclear magnetic resonance spectroscopy, which provides insights into the dynamic behavior of these molecules in solution .

Scientific Research Applications

Anticholinesterase Activity

2-Acetyl-5-methoxybenzofuran derivatives have been studied for their potential as anticholinesterases. Luo et al. (2005) synthesized novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine. These compounds showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting remarkable selectivity for either enzyme. This research contributes to understanding the interaction between carbamate-based cholinesterase inhibitors and their enzyme targets, which could be relevant in the development of treatments for diseases like Alzheimer's (Luo et al., 2005).

Diabetes and Antioxidant Activity

Mphahlele et al. (2020) evaluated the 5-acetyl-2-aryl-6-hydroxybenzo[b]furans against targets linked to type 2 diabetes, including α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). These compounds also showed antioxidant activity, which is significant for understanding their potential therapeutic applications in diabetes management (Mphahlele et al., 2020).

Synthesis and Chemical Transformations

Studies have been conducted on the synthesis and chemical transformations of 2-acetyl-5-methoxybenzofuran derivatives. For instance, BarriosLuis et al. (1980) explored acid-catalyzed rearrangements in 4-acetyl-2,3-dihydrobenzo[b]furans. Their work contributes to the broader understanding of the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (BarriosLuis et al., 1980).

Novel Heterocyclic Compounds

Patankar et al. (2008) utilized 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds. The benzofuran ring was fused or bound to various other structures, demonstrating the versatility of 2-acetyl-5-methoxybenzofuran in creating diverse heterocyclic compounds. This research has implications for the development of new materials and pharmaceutical agents (Patankar et al., 2008).

Future Directions

Benzofuran compounds, including 2-Acetyl-5-methoxybenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing new drugs based on benzofuran compounds .

properties

IUPAC Name

1-(5-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)11-6-8-5-9(13-2)3-4-10(8)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOXPAYEAYNYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175949
Record name Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-methoxybenzofuran

CAS RN

21587-39-3
Record name 1-(5-Methoxy-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21587-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 5-methoxy-2-benzofuranyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Horaguchi, T Shimizu, T Abe - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
A compound, 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one (XX), was prepared in a 72% yield by heating 3-(5-methoxy-2,3-dihydrobenzofuran-3-yl)propionic acid (XIX…
Number of citations: 10 www.journal.csj.jp
H LANDELLE, AM GODARD, D LADUREE… - Chemical and …, 1991 - jstage.jst.go.jp
… condensation with chloroaeetone to 2-acetyl-5-methoxybenzofuran 1c following the procedure of … Since 2-acetyl-5-methoxybenzofuran 1c is less reactive toward the Wittig reagent, the …
Number of citations: 11 www.jstage.jst.go.jp
MG McDonald, AE Rettie - Chemical research in toxicology, 2007 - ACS Publications
Benzbromarone (BBR) is a uricosuric agent that has been used as a treatment for chronic gout. Although never approved in the United States, BBR was recently withdrawn from …
Number of citations: 90 pubs.acs.org
中西輝雄, 伊藤清 - 日本農芸化学会誌, 1969 - jstage.jst.go.jp
多くのベンゾフラン誘導体の水素炎イオン化検出器を付したガスクロマトグラフィーによる分離確認方法について検討し, 充てん剤, カラムの長さ, 温度条件を選択することにより従来の方法で得られる…
Number of citations: 5 www.jstage.jst.go.jp
中西輝雄, 大石義孝 - 日本農芸化学会誌, 1969 - jstage.jst.go.jp
A method for identification of benzofuran derivatives was developed employing ascending thin-layer chromatography over silica gel and silica gel-cellulose with various solvents as a …
Number of citations: 5 www.jstage.jst.go.jp

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